molecular formula C15H16FNO B1329048 5-Fluoro-2-(2-isopropylphenoxy)aniline CAS No. 946774-90-9

5-Fluoro-2-(2-isopropylphenoxy)aniline

Cat. No.: B1329048
CAS No.: 946774-90-9
M. Wt: 245.29 g/mol
InChI Key: SZPNJRARXMRWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-isopropylphenoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-isopropylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-isopropylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(2-isopropylphenoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(2-isopropylphenoxy)aniline is unique due to the presence of both the fluorine atom and the isopropyl group, which confer specific chemical properties and reactivity. These features make it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-(2-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(2)12-5-3-4-6-14(12)18-15-8-7-11(16)9-13(15)17/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPNJRARXMRWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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